molecular formula C10H13BrClNO3 B6145784 methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride CAS No. 2624117-79-7

methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride

Cat. No.: B6145784
CAS No.: 2624117-79-7
M. Wt: 310.6
InChI Key:
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Description

Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride is an organic compound that features a brominated aromatic ring and an amino acid ester moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a bromine atom on the aromatic ring makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenylacetic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.

    Amination: The brominated intermediate is then subjected to amination. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under basic conditions.

    Esterification: The resulting amino acid is esterified using methanol and an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

    Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be used to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also prioritized in industrial processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the ester group to an alcohol.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt), or primary amines in polar aprotic solvents.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: 4-bromo-2-methoxybenzoic acid or 4-bromo-2-methoxybenzaldehyde.

    Reduction: 2-amino-2-(4-bromo-2-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-amino-2-(4-bromo-2-methoxyphenyl)acetic acid.

Scientific Research Applications

Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism by which methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The bromine atom and amino group can interact with biological targets through hydrogen bonding, van der Waals forces, and covalent interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(4-chloro-2-methoxyphenyl)acetate hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate hydrochloride: Contains a fluorine atom, offering different electronic properties.

    Methyl 2-amino-2-(4-iodo-2-methoxyphenyl)acetate hydrochloride: Iodine substitution provides a heavier halogen with distinct reactivity.

Uniqueness

Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride is unique due to the specific electronic and steric effects imparted by the bromine atom. Bromine’s size and electronegativity influence the compound’s reactivity and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2624117-79-7

Molecular Formula

C10H13BrClNO3

Molecular Weight

310.6

Purity

95

Origin of Product

United States

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